molecular formula C7H7N3O5 B3053400 p-Anisidine, 2,6-dinitro-, CAS No. 5350-56-1

p-Anisidine, 2,6-dinitro-,

Cat. No.: B3053400
CAS No.: 5350-56-1
M. Wt: 213.15 g/mol
InChI Key: GZZJZWYIOOPHOV-UHFFFAOYSA-N
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Description

p-Anisidine, 2,6-dinitro-: is an organic compound with the molecular formula C7H7N3O5 . It is a derivative of p-anisidine, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisidine, 2,6-dinitro- typically involves the nitration of p-anisidine. One common method includes the reaction of p-anisidine with nitric acid in water at room temperature. The reaction mixture is stirred overnight to ensure complete nitration .

Industrial Production Methods: Industrial production of p-anisidine, 2,6-dinitro- often involves the use of p-nitroanisole as a starting material. The process includes hot melting treatment of p-nitroanisole, followed by hydrogenation in the presence of a catalyst to obtain p-anisidine. The final product is then subjected to further nitration to introduce the nitro groups at the 2 and 6 positions .

Chemical Reactions Analysis

Types of Reactions: p-Anisidine, 2,6-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

Chemistry: p-Anisidine, 2,6-dinitro- is used as a reagent in various organic synthesis reactions, including the formation of Schiff bases and hydrazones .

Biology: In biological research, it is used to study the effects of nitroaromatic compounds on biological systems and their potential as antimicrobial agents.

Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of intermediates for drug development.

Industry: In the industrial sector, p-anisidine, 2,6-dinitro- is used in the production of dyes, pigments, and other chemical intermediates .

Mechanism of Action

The mechanism of action of p-anisidine, 2,6-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form Schiff bases with aldehydes and ketones, which are used in analytical chemistry to detect oxidation products .

Comparison with Similar Compounds

Uniqueness: p-Anisidine, 2,6-dinitro- is unique due to the presence of two nitro groups at the 2 and 6 positions, which significantly alters its chemical reactivity and applications compared to its isomers and other related compounds.

Properties

IUPAC Name

4-methoxy-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZJZWYIOOPHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201715
Record name p-Anisidine, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-56-1
Record name p-Anisidine, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Anisidine, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (65 mL) was added 4-methoxy-2-nitro-phenylamine (15 g, 89.3 mmol). The reaction mixture was stirred at room temperature overnight. The dark red precipitate was filtered and washed with H2O (400 mL) affording 10.01 g (53%) of the title compound.
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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